molecular formula C20H21NO2 B5113332 ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate

ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate

Cat. No. B5113332
M. Wt: 307.4 g/mol
InChI Key: WQZNHFNALZZQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate, also known as EBDC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EBDC belongs to the class of indole-based compounds, which are known for their diverse biological activities.

Scientific Research Applications

Ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. Several research studies have reported the biological activities of ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate, including its anticancer, antiviral, and neuroprotective effects. ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate has been shown to inhibit the growth of cancer cells and reduce the viral load in infected cells. In addition, ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate has been found to protect neurons from oxidative stress and cell death.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate has been shown to inhibit the activity of certain enzymes and proteins, which are involved in the regulation of cell growth and survival. In addition, ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate has been found to activate certain receptors in the brain, which are involved in the modulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate has been shown to have several biochemical and physiological effects, which are relevant to its potential applications in scientific research. ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate has been found to modulate the expression of certain genes and proteins, which are involved in the regulation of cell growth and survival. In addition, ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate has been shown to alter the levels of certain neurotransmitters in the brain, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

Ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate has several advantages as a research tool, including its high purity and stability, as well as its diverse biological activities. However, there are also limitations associated with the use of ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate in lab experiments. For example, the high cost of synthesis and limited availability of the compound may limit its use in certain research applications. In addition, the potential toxicity of ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate may limit its use in certain in vivo experiments.

Future Directions

There are several future directions for the research on ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate. One direction is to further investigate the mechanism of action of ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate, in order to better understand its biological activities. Another direction is to explore the potential applications of ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate in the treatment of various diseases, including cancer and viral infections. In addition, future research could focus on the development of new synthetic methods for the production of ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate, in order to increase its availability and reduce its cost.
Conclusion:
In conclusion, ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate is a promising compound with potential applications in scientific research. The synthesis method of ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate has been optimized for maximum yield and purity, and the compound has been studied for its diverse biological activities. ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate has been shown to have several advantages as a research tool, including its high purity and stability, as well as its potential applications in various scientific fields. However, there are also limitations associated with the use of ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate in lab experiments, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate involves the reaction of 1-benzyl-2,3-dimethylindole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction yields the desired product in good yield and purity. The synthesis of ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate has been reported in several research articles, and the method has been optimized for maximum yield and purity.

properties

IUPAC Name

ethyl 1-benzyl-2,3-dimethylindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-4-23-20(22)17-10-11-19-18(12-17)14(2)15(3)21(19)13-16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZNHFNALZZQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=C2C)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate

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